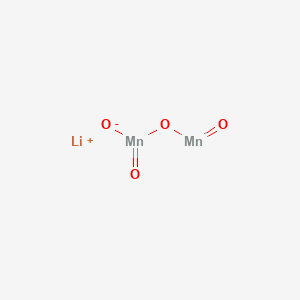

lithium;oxido-oxo-(oxomanganiooxy)manganese

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of lithium;oxido-oxo-(oxomanganiooxy)manganese typically involves the following steps:

Solid-State Reaction: This method involves mixing lithium carbonate (Li₂CO₃) and manganese dioxide (MnO₂) in stoichiometric amounts.

Hydrothermal Synthesis: This method involves the reaction of lithium hydroxide (LiOH) and manganese acetate (Mn(CH₃COO)₂) in an aqueous solution under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, the solid-state reaction method is commonly used due to its simplicity and scalability. The raw materials are mixed in large reactors and heated in rotary kilns to achieve the desired product. The hydrothermal method is also used but is more suitable for producing high-purity materials for specialized applications .

Types of Reactions:

Oxidation-Reduction Reactions: this compound undergoes redox reactions during the charge and discharge cycles of lithium-ion batteries.

Intercalation/De-intercalation Reactions: Lithium ions intercalate into and de-intercalate from the manganese oxide lattice during battery operation.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen (O₂) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

Reducing Agents: Lithium metal (Li) and lithium salts (e.g., LiPF₆) are used as reducing agents in battery electrolytes.

Major Products Formed:

Lithium Manganese Oxide (LiMn₂O₄): Formed during the intercalation of lithium ions.

Manganese Dioxide (MnO₂): Formed during the de-intercalation of lithium ions.

Applications De Recherche Scientifique

Lithium;oxido-oxo-(oxomanganiooxy)manganese has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of lithium;oxido-oxo-(oxomanganiooxy)manganese in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions into the manganese oxide lattice. During charging, lithium ions are extracted from the lattice, causing the manganese ions to be oxidized from Mn³⁺ to Mn⁴⁺. During discharging, lithium ions are reinserted into the lattice, reducing the manganese ions back to Mn³⁺ .

Comparaison Avec Des Composés Similaires

Lithium Cobalt Oxide (LiCoO₂): Another commonly used cathode material in lithium-ion batteries.

Lithium Iron Phosphate (LiFePO₄): Known for its excellent thermal stability and safety but has a lower energy density compared to lithium;oxido-oxo-(oxomanganiooxy)manganese.

Lithium Nickel Manganese Cobalt Oxide (LiNiMnCoO₂): Offers a balance between energy density, cost, and safety but is more complex to synthesize.

Uniqueness: this compound stands out due to its cost-effectiveness, non-toxicity, and high thermal stability. Its three-dimensional spinel structure allows for high rate capability and better performance in high-power applications .

Propriétés

IUPAC Name |

lithium;oxido-oxo-(oxomanganiooxy)manganese |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.2Mn.4O/q+1;;;;;;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXXBCXTUVRROQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

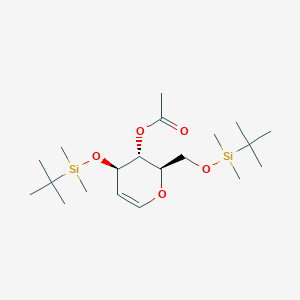

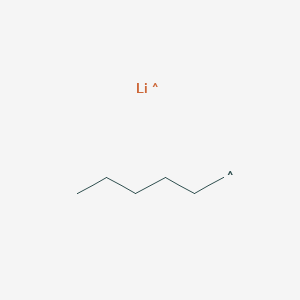

[Li+].[O-][Mn](=O)O[Mn]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[O-][Mn](=O)O[Mn]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiMn2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B7801957.png)

![sodium;4-[[7-[(2R,3S,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate](/img/structure/B7801958.png)

![[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B7801990.png)

![potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate](/img/structure/B7801991.png)

![D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-, 3,4-diacetate](/img/structure/B7801997.png)